molecular formula C14H15FN2O2 B2806586 N-[4-fluoro-3-(prop-2-enamido)phenyl]cyclobutanecarboxamide CAS No. 1384790-34-4

N-[4-fluoro-3-(prop-2-enamido)phenyl]cyclobutanecarboxamide

Cat. No.: B2806586
CAS No.: 1384790-34-4
M. Wt: 262.284
InChI Key: AWWHSSMAKUONCT-UHFFFAOYSA-N
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Description

N-[4-fluoro-3-(prop-2-enamido)phenyl]cyclobutanecarboxamide is an organic compound with the molecular formula C14H15FN2O2. This compound is characterized by the presence of a cyclobutanecarboxamide group attached to a phenyl ring, which is further substituted with a fluoro group and a prop-2-enamido group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-fluoro-3-(prop-2-enamido)phenyl]cyclobutanecarboxamide typically involves the following steps:

    Formation of the Prop-2-enamido Group: This can be achieved by reacting 4-fluoro-3-nitroaniline with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, typically under nitrogen, and at a temperature range of 0-5°C.

    Reduction of the Nitro Group: The nitro group is reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Cyclobutanecarboxamide Formation: The final step involves the reaction of the amine with cyclobutanecarboxylic acid chloride in the presence of a base like pyridine. The reaction is carried out at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-fluoro-3-(prop-2-enamido)phenyl]cyclobutanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the enamido group.

    Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[4-fluoro-3-(prop-2-enamido)phenyl]cyclobutanecarboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-fluoro-3-(prop-2-enamido)phenyl]cyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or altering their function. In the case of anticancer activity, it may induce apoptosis in cancer cells by disrupting cellular pathways and signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-fluoro-3-(prop-2-enamido)phenyl]-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide
  • N-[4-fluoro-3-(prop-2-enamido)phenyl]cyclopentanecarboxamide

Uniqueness

N-[4-fluoro-3-(prop-2-enamido)phenyl]cyclobutanecarboxamide is unique due to its cyclobutanecarboxamide group, which imparts specific chemical and physical properties

Properties

IUPAC Name

N-[4-fluoro-3-(prop-2-enoylamino)phenyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O2/c1-2-13(18)17-12-8-10(6-7-11(12)15)16-14(19)9-4-3-5-9/h2,6-9H,1,3-5H2,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWWHSSMAKUONCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=C(C=CC(=C1)NC(=O)C2CCC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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